

# alternative names and synonyms for 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride

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## Compound of Interest

Compound Name: 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride

Cat. No.: B1266490

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## An In-depth Technical Guide to 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride

This technical guide provides a comprehensive overview of **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride**, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical identity, properties, synthesis, and potential applications.

## Chemical Identity and Synonyms

**1-[(aminooxy)methyl]-4-methylbenzene hydrochloride** is a substituted hydroxylamine derivative. It is crucial for researchers to be aware of its various synonyms to effectively locate and identify this compound in chemical databases and literature.

Table 1: Synonyms and Identifiers

Identifier Type	Value
Systematic Name	1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
CAS Number	38936-62-8
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO·HCl
Synonym	O-(4-methylbenzyl)hydroxylamine hydrochloride

## Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in experimental settings. The following table summarizes the key properties of **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride**.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	173.64 g/mol	
Melting Point	220-230 °C	
Appearance	White to off-white solid	
Purity	Typically ≥95%	

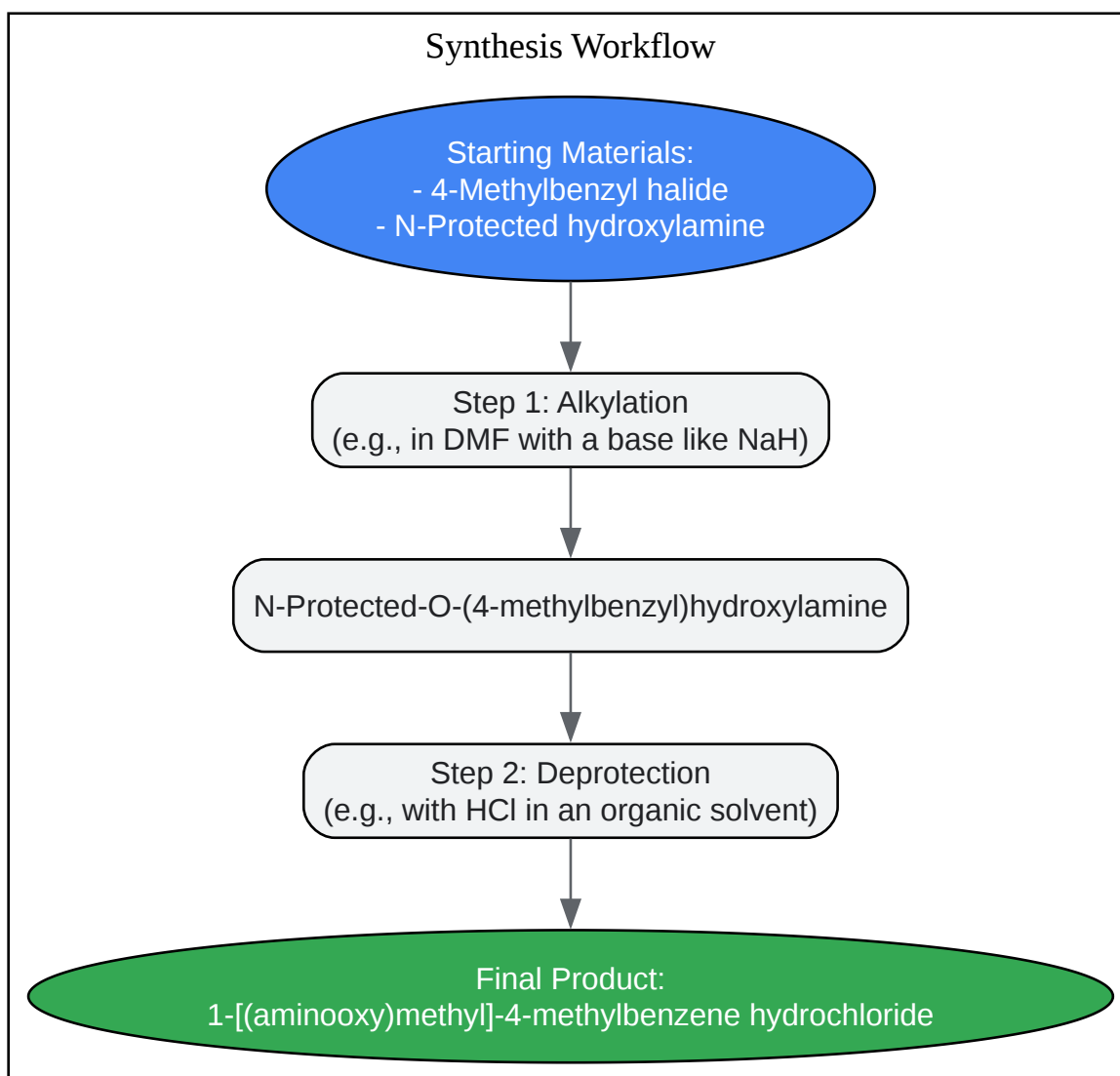
## Synthesis and Experimental Protocols

The synthesis of **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride** typically involves the reaction of 4-methylbenzyl chloride with a protected hydroxylamine derivative, followed by deprotection. While a specific detailed protocol for this exact compound is not readily available in the public domain, a general and representative synthetic approach is outlined below, based on established methods for analogous compounds.

### General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

- Alkylation: Reaction of a suitable N-protected hydroxylamine with 4-methylbenzyl halide.
- Deprotection: Removal of the protecting group to yield the desired hydroxylamine hydrochloride.



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Caption: A generalized workflow for the synthesis of **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride**.

## Representative Experimental Protocol

This is a representative protocol and may require optimization.

Materials:

- 4-Methylbenzyl chloride
- N-Hydroxyphthalimide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrazine hydrate
- Ethanol
- Hydrochloric acid (concentrated)
- Diethyl ether

Procedure:

Step 1: Synthesis of N-(4-methylbenzyloxy)phthalimide

- To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add N-hydroxyphthalimide portion-wise.
- Allow the mixture to stir at room temperature for 1 hour.
- Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl chloride in DMF dropwise.
- Let the reaction proceed at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

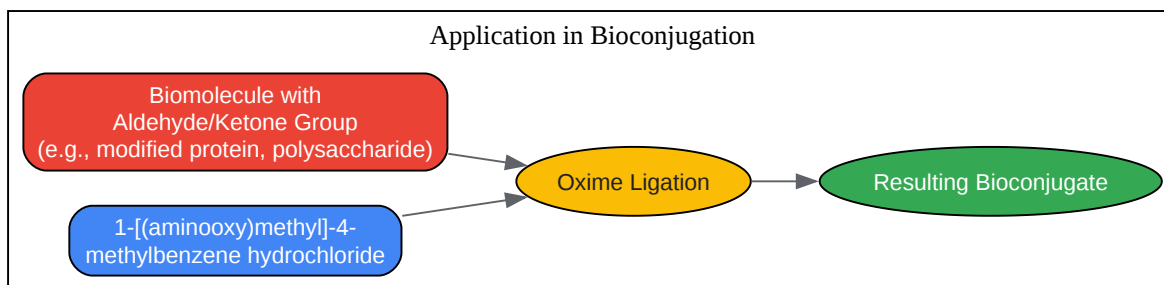
#### Step 2: Synthesis of **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride**

- Dissolve the N-(4-methylbenzyloxy)phthalimide in ethanol.
- Add hydrazine hydrate to the solution and reflux for 2 hours.
- Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether.
- Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride**.

## Applications in Research and Development

**1-[(aminooxy)methyl]-4-methylbenzene hydrochloride** serves as a valuable building block in organic synthesis and medicinal chemistry. Its primary utility lies in the formation of oxime ethers. The aminooxy group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages.

This reactivity is particularly useful in bioconjugation and the development of prodrugs, where the oxime bond can be used to link a drug molecule to a targeting moiety or a solubilizing group.



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Caption: Logical relationship of the compound's use in bioconjugation via oxime ligation.

## Safety and Handling

Based on available Material Safety Data Sheets (MSDS), **1-[(aminooxy)methyl]-4-methylbenzene hydrochloride** should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

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